molecular formula C8H11N B15453620 1-(But-2-en-1-yl)-1-isocyanocyclopropane CAS No. 62398-25-8

1-(But-2-en-1-yl)-1-isocyanocyclopropane

Cat. No.: B15453620
CAS No.: 62398-25-8
M. Wt: 121.18 g/mol
InChI Key: NEVSLTVOZLKSJN-UHFFFAOYSA-N
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Description

1-(But-2-en-1-yl)-1-isocyanocyclopropane (CAS 62398-25-8) is a cyclopropane derivative featuring an isocyano group (-NC) and a but-2-enyl substituent attached to the strained three-membered ring. Its molecular formula is C₈H₁₁N, with a molar mass of 121.18 g/mol . The compound’s structure combines the unique electronic effects of the isocyan group—a strong electron-withdrawing moiety—with the steric and electronic contributions of the unsaturated butenyl chain.

Properties

CAS No.

62398-25-8

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

IUPAC Name

1-but-2-enyl-1-isocyanocyclopropane

InChI

InChI=1S/C8H11N/c1-3-4-5-8(9-2)6-7-8/h3-4H,5-7H2,1H3

InChI Key

NEVSLTVOZLKSJN-UHFFFAOYSA-N

Canonical SMILES

CC=CCC1(CC1)[N+]#[C-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-(But-2-en-1-yl)-1-isocyanocyclopropane with analogous cyclopropane derivatives:

Compound Substituents Functional Groups Molecular Formula Molar Mass (g/mol) Key Properties
1-(But-2-en-1-yl)-1-isocyanocyclopropane But-2-enyl, isocyan Isocyan (-NC), alkene C₈H₁₁N 121.18 High ring strain; nucleophilic at isocyan
1-[(But-2-en-1-yl)oxy]-4-ethylbenzene But-2-enyloxy, ethylbenzene Ether (-O-), aromatic C₁₂H₁₆O 176.26 Low reactivity; hydrophobic
1-Methyl-1-isopropyl-2-nonylcyclopropane Methyl, isopropyl, nonyl Alkyl chains C₁₆H₃₀ 222.41 High hydrophobicity; low polarity
1-Acetyl-4-isopropenylcyclopentene Acetyl, isopropenyl Ketone (C=O), alkene C₁₀H₁₂O 148.20 Conjugated system; electrophilic carbonyl
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide Hydroxyimino, carboxamide Amide, hydroxylimino C₁₄H₁₇N₃O₂ 267.31 Hydrogen-bonding capacity; planar amide

Key Observations :

  • Electronic Effects: The isocyan group in the target compound imparts significant electron-withdrawing character, making the cyclopropane ring more susceptible to nucleophilic attack compared to alkyl-substituted derivatives (e.g., 1-Methyl-1-isopropyl-2-nonylcyclopropane) .
  • Reactivity : Unlike ether- or alkyl-substituted cyclopropanes, the isocyan group enables unique reactivity pathways, such as [2+1] cycloadditions or coordination to transition metals .

Stability and Reactivity Trends

  • Ring Strain : All cyclopropane derivatives exhibit ring strain, but electron-withdrawing groups (e.g., isocyan) exacerbate ring-opening tendencies.
  • Thermal Stability: Alkyl-substituted derivatives (e.g., 1-Methyl-1-isopropyl-2-nonylcyclopropane) are thermally stable, while isocyan-substituted analogs may decompose under elevated temperatures due to the labile -NC group .

Q & A

Basic: What are the established synthetic routes for 1-(But-2-en-1-yl)-1-isocyanocyclopropane, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis of cyclopropane derivatives often involves [2+1] cycloaddition or ring-closing metathesis. For 1-isocyanocyclopropanes, a common route is the reaction of alkenes with dichlorocarbene intermediates followed by isocyanide substitution. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance carbene stability .
  • Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions .
  • Catalyst use : Transition-metal catalysts (e.g., Pd or Ru) improve regioselectivity .
    Experimental design (DoE) methods, such as factorial design, can systematically vary parameters (e.g., molar ratios, solvents) to identify optimal conditions .

Basic: How can the molecular structure of 1-(But-2-en-1-yl)-1-isocyanocyclopropane be characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign cyclopropane ring protons (δ 1.2–2.5 ppm) and isocyanide carbon (δ 120–130 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve coupling between allylic protons and cyclopropane carbons .
  • X-ray Crystallography :
    • Resolve bond angles (e.g., cyclopropane C-C-C ~60°) and spatial arrangement of the isocyanide group .
  • IR Spectroscopy :
    • Confirm isocyanide stretch (ν ~2150 cm⁻¹) and cyclopropane ring vibrations (ν 800–1000 cm⁻¹) .

Advanced: How should researchers address contradictions in reported binding affinities of 1-(But-2-en-1-yl)-1-isocyanocyclopropane with biological targets?

Methodological Answer:
Contradictions in binding data (e.g., ΔG values for enzyme interactions) may arise from assay conditions or target flexibility. Mitigation strategies include:

  • Validation assays : Replicate studies using standardized protocols (e.g., fixed pH, ionic strength) .
  • Structural analysis : Compare docking poses (e.g., competitive vs. non-competitive inhibition) to explain affinity differences (Table 1) .
  • Statistical rigor : Apply ANOVA or multivariate analysis to quantify variability across studies .

Table 1. Reported Binding Affinities of Cyclopropane Derivatives with Enzymes

StudyTargetΔG (kcal/mol)Inhibition Type
Study ACysteine Protease-7.2Competitive
Study BACO2 (Arabidopsis)-6.5Non-competitive
Study CEthylene Synthase-6.0Competitive

Advanced: What experimental design strategies are recommended for studying the reactivity of the isocyanocyclopropane moiety under varying conditions?

Methodological Answer:

  • Factorial Design : Test interactions between variables (e.g., temperature, solvent polarity, and catalysts) to map reaction outcomes .
  • Response Surface Methodology (RSM) : Optimize yields by modeling nonlinear relationships between parameters .
  • High-Throughput Screening : Use automated platforms to rapidly assess stability under oxidative, thermal, or photolytic stress .

Basic: What safety precautions are necessary when handling 1-(But-2-en-1-yl)-1-isocyanocyclopropane in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (P261, P262) .
  • Ventilation : Ensure adequate airflow to mitigate vapor accumulation .
  • Toxicology : Conduct acute toxicity assays (e.g., LD50 in vitro) due to limited toxicological data .

Advanced: How can computational modeling predict the cyclopropane ring's stability in 1-(But-2-en-1-yl)-1-isocyanocyclopropane during chemical reactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate ring strain under thermal stress (e.g., bond angle distortions >60° indicate instability) .
  • DFT Calculations :
    • Calculate activation energies for ring-opening pathways (e.g., via retro-Diels-Alder mechanisms) .
  • Docking Studies :
    • Predict steric clashes in enzyme active sites that may destabilize the cyclopropane ring .

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